molecular formula C5H11NO2S B12806963 (Methyl-11C)-D-methionone CAS No. 89807-04-5

(Methyl-11C)-D-methionone

Cat. No.: B12806963
CAS No.: 89807-04-5
M. Wt: 148.21 g/mol
InChI Key: FFEARJCKVFRZRR-VHRUHVBRSA-N
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Description

(Methyl-11C)-D-methionone is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of methionine, an essential amino acid, and is labeled with the radioactive isotope carbon-11. This compound is particularly useful in medical imaging due to its ability to be incorporated into proteins, allowing for the visualization of metabolic processes in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl-11C)-D-methionone typically involves the production of carbon-11 labeled methyl iodide (11C-CH3I) from cyclotron-produced carbon dioxide (11C-CO2). The 11C-CO2 is first reduced to 11C-methanol using lithium aluminum hydride, and then converted to 11C-CH3I using hydriodic acid . The 11C-CH3I is then reacted with D-homocysteine to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis modules and high-purity reagents to ensure consistent and high-yield production. The process is typically carried out in a PET center equipped with a cyclotron and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

(Methyl-11C)-D-methionone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form methionine derivatives.

    Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the radiolabel .

Major Products

The major products formed from these reactions include various methionine derivatives, such as methionine sulfoxide and methionine sulfone, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Methyl-11C)-D-methionone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

(Methyl-11C)-D-methionone exerts its effects by being incorporated into proteins during synthesis. The radiolabeled carbon-11 allows for the visualization of metabolic processes using PET imaging. The compound targets metabolic pathways involving methionine, providing insights into protein synthesis and amino acid metabolism .

Comparison with Similar Compounds

(Methyl-11C)-D-methionone is unique in its ability to be rapidly incorporated into proteins, making it highly effective for PET imaging. Similar compounds include:

These compounds have different applications and imaging capabilities, but this compound is particularly valuable for its specificity in protein synthesis imaging .

Properties

CAS No.

89807-04-5

Molecular Formula

C5H11NO2S

Molecular Weight

148.21 g/mol

IUPAC Name

(2R)-2-amino-4-(111C)methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1-1

InChI Key

FFEARJCKVFRZRR-VHRUHVBRSA-N

Isomeric SMILES

[11CH3]SCC[C@H](C(=O)O)N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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